1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
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Overview
Description
The compound “1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone” is an organic compound containing a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also contains methoxy groups and a ketone group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and multiple aromatic rings. The presence of the methoxy and ketone groups would also contribute to the complexity of the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of aromatic rings and a ketone group in this compound suggests that it might be relatively stable. The methoxy groups could potentially make the compound more soluble in organic solvents .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Bandgar et al. (2009) explored the synthesis of a novel series of pyrazole chalcones, including compounds structurally related to 1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone. These compounds were evaluated for anti-inflammatory, antioxidant, and antimicrobial activities. The findings suggested that some of the synthesized compounds exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, highlighting their potential as lead compounds for future drug discovery studies Bandgar et al., 2009.
Novel Pyrazole Synthesis
Salanouve et al. (2012) discussed the synthesis of 3-methoxypyrazoles from 1,1-dimethoxyethene, leading to synthetically useful β,β-dimethoxy-α,β-unsaturated ketones and subsequent pyrazole derivatives. This research provides valuable insights into the synthetic versatility and potential applications of compounds similar to the one , particularly in the context of developing new chemical entities with possible therapeutic applications Salanouve et al., 2012.
Heterocyclic Compound Development
Moskvina et al. (2015) developed a method for preparing heterocyclic compounds, including those related to this compound. This study highlights the potential of these compounds in generating new chemical entities with potential pharmacological applications Moskvina et al., 2015.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-18(14-5-8-16(24-2)9-6-14)12-17(21-22)15-7-10-19(25-3)20(11-15)26-4/h5-11,18H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFGDWGKLPTRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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